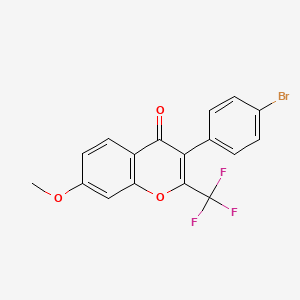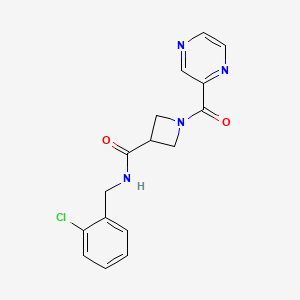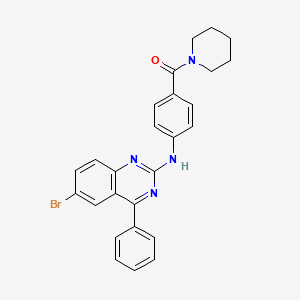
(4-((6-Bromo-4-phenylquinazolin-2-yl)amino)phenyl)(piperidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-((6-Bromo-4-phenylquinazolin-2-yl)amino)phenyl)(piperidin-1-yl)methanone, also known as BPIQ, is a synthetic compound that has been widely studied for its potential therapeutic applications. BPIQ belongs to the class of quinazoline derivatives and has been shown to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial effects.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Synthesis of Related Compounds : Compounds structurally related to (4-((6-Bromo-4-phenylquinazolin-2-yl)amino)phenyl)(piperidin-1-yl)methanone have been synthesized and studied for their properties. For example, the synthesis and antioxidant properties of (3,4‐Dihydroxyphenyl)(2,3,4‐trihydroxyphenyl)methanone and its derivatives were investigated, highlighting the effective antioxidant power of the synthesized bromophenols (Çetinkaya et al., 2012).
Chiral Oxazolopiperidone Lactams : Research into chiral oxazolopiperidone lactams, which are similar in structure to the queried compound, demonstrated their versatility as building blocks for the enantioselective construction of piperidine-containing natural products and bioactive compounds (Escolano et al., 2006).
Photocatalytic Applications : The use of photocatalysts like 9-fluorenone and rose bengal for the oxidation of alcohols and the oxygenation of tertiary amines, respectively, in the presence of blue light-emitting diodes, demonstrates potential applications in chemical synthesis and modification, relevant to compounds like (4-((6-Bromo-4-phenylquinazolin-2-yl)amino)phenyl)(piperidin-1-yl)methanone (Zhang et al., 2020).
Biological Activities and Applications
Antibacterial and Antifungal Activities : Certain compounds structurally related to the queried compound have shown promising antibacterial and antifungal activities. For instance, research into triazolo[3,4-b][1,3,4]thiadiazine derivatives demonstrated their potential as in vitro anticoronavirus and antitumoral agents (Jilloju et al., 2021).
Antioxidant Properties : Studies on compounds like diphenylmethane derivative bromophenols, which are structurally similar to the queried compound, revealed effective antioxidant properties, indicating potential applications in areas requiring antioxidant agents (Balaydın et al., 2010).
Heterocyclic Compounds in Medicinal Chemistry : The synthesis and investigation of heterocyclic systems containing bridged nitrogen atoms, akin to the queried compound, have been explored for their antibacterial activities, highlighting the medicinal chemistry applications of such compounds (Hui et al., 2000).
Antimicrobial and Anti-inflammatory Activities : Novel S-substituted and N-substituted triazole-thiols, similar in structure to the queried compound, showed potent antimicrobial activity and promising anti-inflammatory effects, suggesting potential therapeutic applications (Al-Abdullah et al., 2014).
Propriétés
IUPAC Name |
[4-[(6-bromo-4-phenylquinazolin-2-yl)amino]phenyl]-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23BrN4O/c27-20-11-14-23-22(17-20)24(18-7-3-1-4-8-18)30-26(29-23)28-21-12-9-19(10-13-21)25(32)31-15-5-2-6-16-31/h1,3-4,7-14,17H,2,5-6,15-16H2,(H,28,29,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVFMOCPJJLMYDP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=C(C=C2)NC3=NC4=C(C=C(C=C4)Br)C(=N3)C5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23BrN4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((6-Bromo-4-phenylquinazolin-2-yl)amino)phenyl)(piperidin-1-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Amino-N-[3-(diethylamino)propyl]-1-propyl-1H-pyrazole-5-carboxamide](/img/structure/B2373807.png)
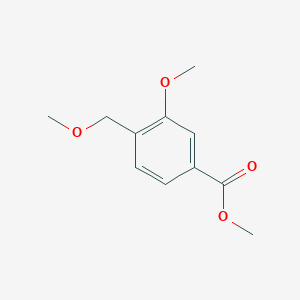
![2-[4-(6-Methoxypyrimidin-4-yl)piperazin-1-yl]-5-methylpyrimidine](/img/structure/B2373810.png)

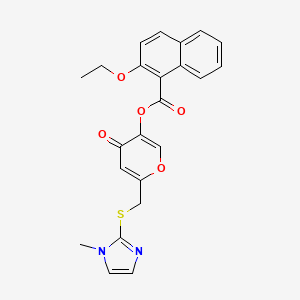
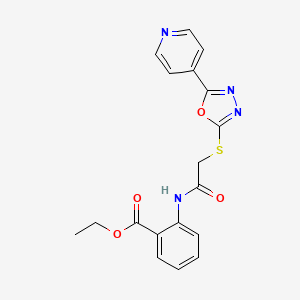
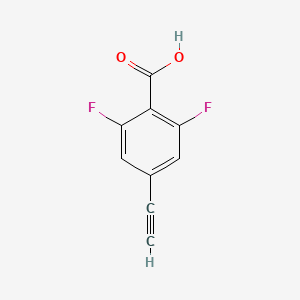


![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-naphthamide](/img/structure/B2373821.png)


